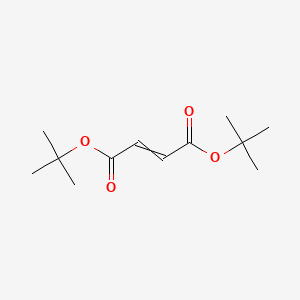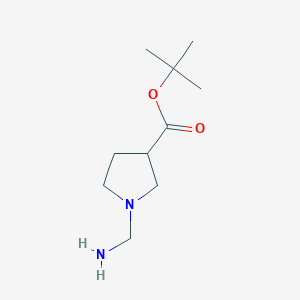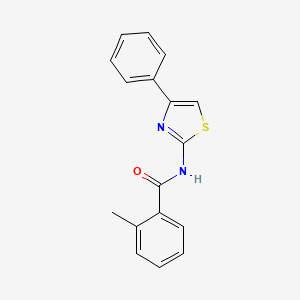![molecular formula C9H7ClF3NO2 B12449513 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the desired substituents.
Halogenation: Introduction of the chloro group through halogenation reactions.
Amination: Introduction of the amino group via amination reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
科学的研究の応用
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(trifluoromethyl)benzoic acid
- 2-Chloro-3-(trifluoromethyl)phenylacetic acid
- 2-Amino-2-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H7ClF3NO2 |
|---|---|
分子量 |
253.60 g/mol |
IUPAC名 |
2-amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16) |
InChIキー |
YIMOVRXYBKQVNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)
![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12449452.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12449464.png)
![Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12449474.png)
![2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12449477.png)
![3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B12449481.png)

![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B12449504.png)

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)

